molecular formula C9H14Cl2N2 B1423789 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride CAS No. 7578-79-2

1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride

Cat. No. B1423789
CAS RN: 7578-79-2
M. Wt: 221.12 g/mol
InChI Key: SCHRXWSSWSQEMS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride is a chemical compound with the CAS Number: 1955547-03-1 . It has a molecular weight of 235.16 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride and its analogs has been a subject of interest in medicinal chemistry . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride is 1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7 (8)9;;/h1-4,8,11H,5-6,10H2;2*1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride include a molecular weight of 235.16 . The compound is a solid or semi-solid or lump or liquid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Structural Applications

  • Efficient Synthesis of Derivatives : The tetrahydroquinoline moiety, related to 1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride, is a crucial structural feature in many natural products. Studies show efficient synthesis of various tetrahydroquinoline derivatives using domino reactions, highlighting its versatility in organic synthesis (Zhang & Li, 2002); (Kamal, Prasad, & Khan, 2007).

  • Dual C-H Functionalization : This compound participates in redox-neutral annulations involving dual C-H bond functionalization, a process significant in pharmaceutical and agrochemical synthesis, demonstrating its utility in creating complex molecular structures (Zhu & Seidel, 2017).

  • Catalytic Applications : Its derivatives have been synthesized using various catalytic methods, further underlining the compound's adaptability in different chemical environments and its potential in catalysis research (Varma, Srinivasa, & Mahadevan, 2011).

Pharmaceutical and Biological Implications

  • Potential in Drug Development : 1,2,3,4-Tetrahydroquinolines are being explored in the development of pharmaceutical agents. Their synthesis via various methods, including photo-induced reactions, opens avenues for novel drug design and discovery (Itoh et al., 2020).

  • Endogenous Presence in Brain : It is identified as an endogenous amine in non-treated rat brain, suggesting a role in neurological functions and possibly in neurodegenerative diseases (Kohno, Ohta, & Hirobe, 1986).

  • Antioxidant Activity : Some derivatives of tetrahydroquinoline, structurally related to 1,2,3,4-tetrahydroquinolin-4-amine dihydrochloride, exhibit significant antioxidant activities. This indicates potential applications in addressing oxidative stress-related conditions (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;;/h1-4,8,11H,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHRXWSSWSQEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695771
Record name 1,2,3,4-Tetrahydroquinolin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride

CAS RN

7578-79-2
Record name 1,2,3,4-Tetrahydroquinolin-4-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Hennessy, A Adam, BM Aquila… - Journal of medicinal …, 2013 - ACS Publications
A series of dimeric compounds based on the AVPI motif of Smac were designed and prepared as antagonists of the inhibitor of apoptosis proteins (IAPs). Optimization of cellular potency…
Number of citations: 87 pubs.acs.org

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